molecular formula C16H14N2O4S3 B2937817 methyl 3-({[2-(thiophen-2-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate CAS No. 2034315-73-4

methyl 3-({[2-(thiophen-2-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2937817
CAS No.: 2034315-73-4
M. Wt: 394.48
InChI Key: GEQJONDZGZXXIK-UHFFFAOYSA-N
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Description

Methyl 3-({[2-(thiophen-2-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate is a sulfamoyl-substituted thiophene derivative with a pyridinylmethyl-thiophene hybrid substituent. Its structure features a thiophene-2-carboxylate core modified at the 3-position by a sulfamoyl group, which is further substituted with a [2-(thiophen-2-yl)pyridin-3-yl]methyl moiety.

Properties

IUPAC Name

methyl 3-[(2-thiophen-2-ylpyridin-3-yl)methylsulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S3/c1-22-16(19)15-13(6-9-24-15)25(20,21)18-10-11-4-2-7-17-14(11)12-5-3-8-23-12/h2-9,18H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQJONDZGZXXIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-({[2-(thiophen-2-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({[2-(thiophen-2-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions vary depending on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or thioethers .

Scientific Research Applications

Methyl 3-({[2-(thiophen-2-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-({[2-(thiophen-2-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. For example, it may interact with enzymes or receptors in biological systems, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Thifensulfuron-methyl (CAS 79277–27–3)

  • Structure : Methyl 3-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylate.
  • Key Differences : Replaces the pyridinylmethyl-thiophene group with a triazinylcarbamoyl moiety.
  • Application : A sulfonylurea herbicide inhibiting acetolactate synthase (ALS) in plants. The triazine ring enhances binding to ALS, whereas the target compound’s pyridinyl-thiophene group may alter target specificity or metabolic stability .

Methyl 3-[(Methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate (CAS 106820-63-7)

  • Structure : Features a methoxycarbonylmethyl group on the sulfamoyl nitrogen.
  • Key Differences : Lacks the heteroaromatic pyridinyl-thiophene substituent, resulting in reduced steric bulk and altered electronic properties.
  • Properties : Likely exhibits higher polarity and aqueous solubility compared to the target compound due to the methoxycarbonyl group .

Methyl 3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylate

  • Structure: Substituted with an amino group and a 3-fluorophenyl ring at the 3- and 5-positions, respectively.
  • Key Differences: Absence of the sulfamoyl linker and pyridinylmethyl group. The amino group may confer basicity, influencing pharmacokinetic profiles.
  • Activity : Reported in pharmacological screening for antimicrobial or anti-inflammatory applications, unlike the sulfamoyl-containing target compound .

Physicochemical Properties

Compound Melting Point (°C) Solubility (Predicted) Key Substituents
Target Compound Not reported Moderate (logP ~3.5) Pyridinylmethyl-thiophene
Thifensulfuron-methyl 176–178 High (polar triazine) Triazinylcarbamoyl
Methyl 3-[(methoxycarbonylmethyl)sulfamoyl] Not reported High Methoxycarbonylmethyl
Methyl 3-amino-5-(3-fluorophenyl) Not reported Low (logP ~2.8) Amino, 3-fluorophenyl

Biological Activity

Methyl 3-({[2-(thiophen-2-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate (CAS Number: 912770-75-3) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that demonstrate its efficacy in various biological contexts.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H19N3O2S\text{C}_{18}\text{H}_{19}\text{N}_{3}\text{O}_{2}\text{S}

This compound exhibits a molecular weight of approximately 341.43 g/mol and contains functional groups that suggest potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation. For example, compounds with similar thiophene and pyridine structures have been shown to disrupt cancer cell signaling pathways, leading to reduced growth rates in vitro.
  • Enzyme Inhibition : The sulfamoyl group is known for its role in enzyme inhibition, particularly in serine proteases which are linked to cancer progression. This suggests that the compound could serve as a lead for developing inhibitors targeting specific proteases involved in tumor metastasis.
  • Anti-inflammatory Effects : Some derivatives of thiophene compounds have demonstrated anti-inflammatory properties, potentially through the modulation of cytokine production or inhibition of inflammatory pathways.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • The sulfamoyl moiety may interact with active sites on target enzymes, leading to competitive inhibition.
  • The pyridine and thiophene rings may facilitate binding to receptor sites involved in cell signaling pathways, potentially altering gene expression related to cell growth and apoptosis.

Case Studies

Several studies have investigated the biological activity of related compounds. Here are notable findings:

StudyFindings
Thanasai et al. (2010)Investigated the role of thymidine phosphorylase in cholangiocarcinoma and found that similar compounds inhibited tumor cell migration and increased sensitivity to chemotherapy agents like 5-fluorouracil .
Mohana et al. (2017)Reported that certain thiophene derivatives exhibited selective inhibition of cancer cell growth, suggesting potential applications in oncology .
ResearchGate Study (2008)Focused on the synthesis of thiophene-based inhibitors for urokinase and found promising results indicating their potential as therapeutic agents against cancer .

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